

3-bromo-N-(3-fluorophenyl)benzamide solubility data

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Compound of Interest

Compound Name:	3-bromo-N-(3-fluorophenyl)benzamide
CAS No.:	206062-09-1
Cat. No.:	B2646782

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An In-Depth Technical Guide to the Solubility Profile of **3-bromo-N-(3-fluorophenyl)benzamide**

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, aqueous solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. Poor solubility can lead to a cascade of downstream challenges, including inconsistent absorption, suboptimal in vivo exposure, and difficulties in formulation development. This guide provides a comprehensive framework for characterizing the solubility of **3-bromo-N-(3-fluorophenyl)benzamide**, a compound of interest within contemporary research pipelines.

While specific, publicly available solubility data for **3-bromo-N-(3-fluorophenyl)benzamide** is limited, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to meticulously determine and understand its solubility profile. By

adopting the principles and protocols outlined herein, research teams can generate robust, reliable, and decision-enabling data. This guide is structured to not only provide step-by-step experimental procedures but also to elucidate the underlying scientific rationale, ensuring that the generated data is both accurate and contextually understood. We will delve into the theoretical considerations of benzamide solubility, present a validated experimental workflow for equilibrium solubility determination, and discuss key factors that influence the solubility of this particular molecule.

Compound Profile: 3-bromo-N-(3-fluorophenyl)benzamide

A foundational understanding of the target molecule is the first step in any solubility investigation. The structural features of **3-bromo-N-(3-fluorophenyl)benzamide** provide initial clues to its likely solubility behavior.

Property	Value	Source/Rationale
Molecular Formula	C ₁₃ H ₉ BrFNO	-
Molecular Weight	294.12 g/mol	Calculated
Structure		
Predicted logP	~3.5 - 4.5	Estimated based on similar structures. The presence of two aromatic rings suggests significant hydrophobicity, while the amide, bromo, and fluoro groups contribute to its polarity.[1]
Predicted pKa (acidic)	~12-14	The N-H proton of the amide is very weakly acidic.[2]
Predicted pKa (basic)	~ -1 to -2	The carbonyl oxygen is very weakly basic.

The molecule's aromatic nature, conferred by the two phenyl rings, suggests an inherent tendency towards low aqueous solubility.[3] The amide linkage, however, introduces a polar

functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which can enhance solubility in polar solvents.[2] The presence of halogen substituents (bromine and fluorine) further modulates the electronic properties and intermolecular interactions of the molecule.

Part 1: Theoretical Framework for Solubility

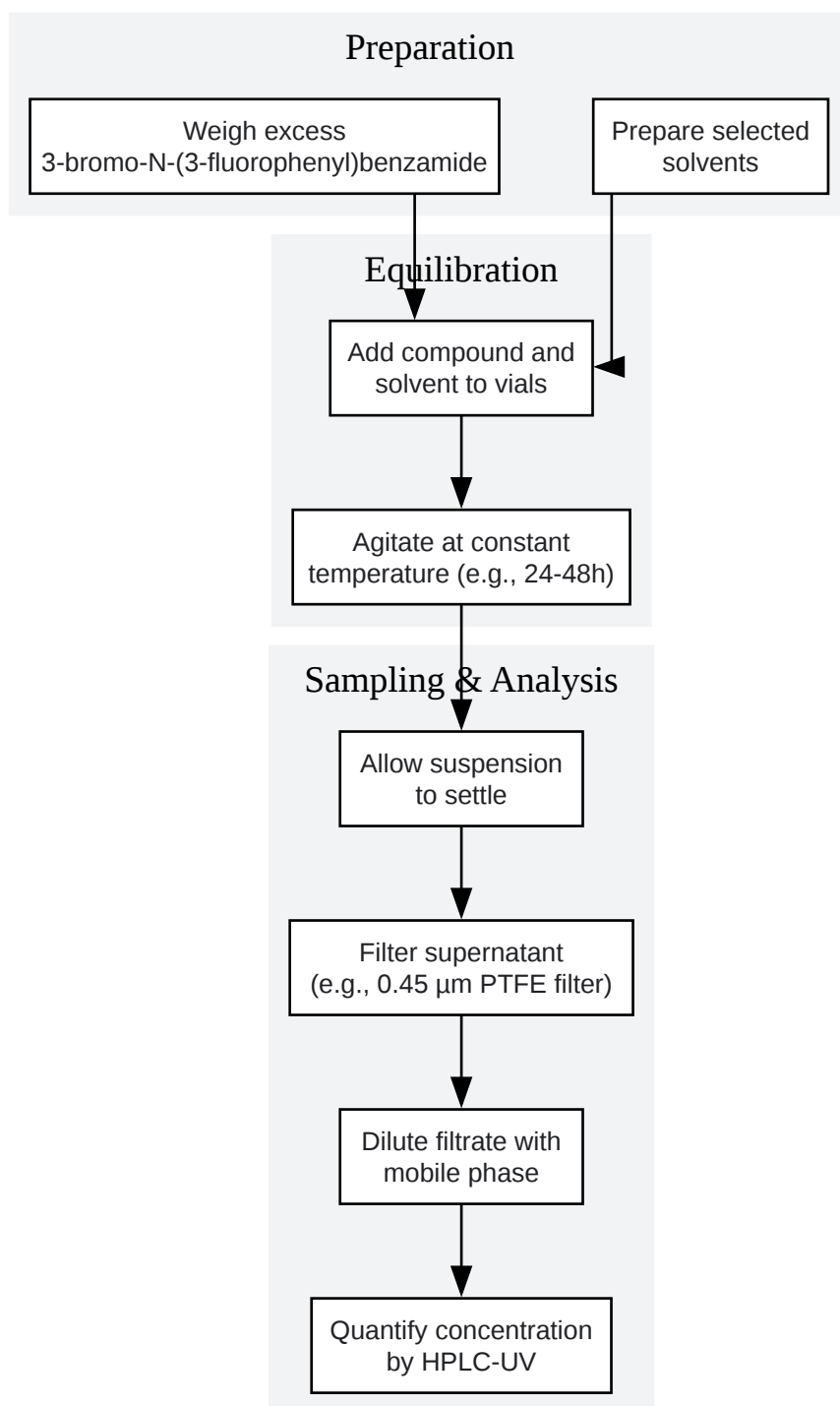
The solubility of a crystalline solid in a solvent is governed by the equilibrium between the solid state and the solution phase. This equilibrium is influenced by both the strength of the interactions between the solute molecules in the crystal lattice (lattice energy) and the strength of the interactions between the solute and solvent molecules (solvation energy). For a compound like **3-bromo-N-(3-fluorophenyl)benzamide**, which is a solid at room temperature, the following principles are key to understanding its solubility:

- "Like Dissolves Like": This principle suggests that solubility is favored when the intermolecular forces of the solute and solvent are similar. Given the polar amide group and the nonpolar aromatic rings, **3-bromo-N-(3-fluorophenyl)benzamide** is expected to exhibit its highest solubility in polar organic solvents that can interact with the amide group while also accommodating the hydrophobic regions of the molecule. Its solubility in water is anticipated to be low due to the energetic cost of disrupting the water's hydrogen-bonding network to create a cavity for the largely hydrophobic molecule.[3]
- Impact of Hydrogen Bonding: The amide functional group is a key player in the solubility of benzamides.[4] Primary and secondary amides, such as the one in our target molecule, can form hydrogen bonds with protic solvents like water and alcohols.[5][6] This hydrogen bonding capability generally leads to higher solubility compared to tertiary amides which can only act as hydrogen bond acceptors.[4]
- Effect of Substituents: The bromo and fluoro substituents on the phenyl rings influence solubility by altering the molecule's polarity and its ability to participate in intermolecular interactions. While these halogens are electronegative, their overall impact on aqueous solubility is often a decrease due to the increase in molecular size and hydrophobicity.

Part 2: Experimental Determination of Equilibrium Solubility

The following section details a robust, self-validating protocol for determining the equilibrium solubility of **3-bromo-N-(3-fluorophenyl)benzamide**. The shake-flask method is the gold standard for this purpose and will be employed here.[3]

Experimental Workflow Diagram



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Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

1. Materials and Reagents:

- **3-bromo-N-(3-fluorophenyl)benzamide** (solid, purity >98%)
- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene)^{[7][8][9]}
- HPLC-grade acetonitrile and water for mobile phase
- Calibrated analytical balance
- Thermostatically controlled shaker bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Autosampler vials
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Solvent Selection Rationale:

A range of solvents with varying polarities should be selected to build a comprehensive solubility profile. Based on studies of similar benzamide derivatives, the following are recommended for initial screening:^{[7][8][9]}

- Aqueous: Purified water (pH ~7)
- Polar Protic: Ethanol, Methanol
- Polar Aprotic: Acetone, Acetonitrile

- Nonpolar: Toluene

3. Experimental Procedure (Shake-Flask Method):

- Preparation: Add an excess amount of solid **3-bromo-N-(3-fluorophenyl)benzamide** to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
- Solvent Addition: Add a known volume of each selected solvent to the respective vials.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the time required to reach a solubility plateau.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where settling is slow, centrifugation can be employed.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
- Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
- Dilution: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

4. Quantification by HPLC-UV:

A validated HPLC method is crucial for the accurate quantification of the dissolved compound. The following method, adapted from established protocols for benzamide analysis, serves as an excellent starting point:[\[10\]](#)[\[11\]](#)[\[12\]](#)

Parameter	Specification	Rationale
HPLC Column	C18, 250 mm x 4.6 mm, 5 μ m	Provides good retention and separation for aromatic compounds.
Mobile Phase	Acetonitrile:Water (e.g., 50:50, v/v)	A common reversed-phase mobile phase, the ratio can be optimized for the target analyte.
Flow Rate	1.0 mL/min	A standard flow rate for this column dimension.
Injection Volume	20 μ L	A typical injection volume for analytical HPLC.
Column Temperature	30°C	Ensures reproducible retention times.
Detection Wavelength	~254 nm	A common wavelength for detecting aromatic compounds; should be optimized by determining the λ_{max} of the compound.

- Calibration Curve: Prepare a series of standard solutions of **3-bromo-N-(3-fluorophenyl)benzamide** of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r^2) > 0.999 is required for a reliable assay.
- Sample Analysis: Inject the diluted filtrate samples and determine their concentrations from the calibration curve.
- Solubility Calculation: Back-calculate the original concentration in the undiluted filtrate to determine the equilibrium solubility in each solvent.

Part 3: Factors Influencing Solubility and Strategies for Enhancement

A comprehensive solubility assessment extends beyond determination in pure solvents. Understanding the impact of environmental factors and exploring strategies for solubility enhancement are critical for drug development.

Influence of pH

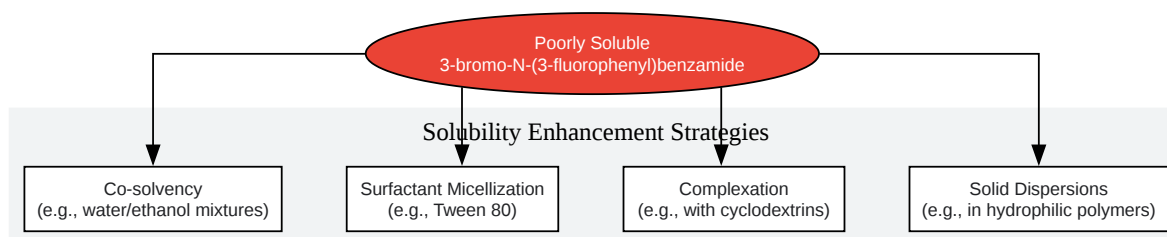
For ionizable compounds, pH can dramatically affect solubility. However, amides are generally considered non-ionizable within the physiological pH range. The amide N-H proton is extremely weakly acidic ($pK_a \sim 12-14$), and the carbonyl oxygen is a very weak base ($pK_a \sim -1$ to -2). Therefore, significant changes in solubility with pH are not expected for **3-bromo-N-(3-fluorophenyl)benzamide** under typical aqueous conditions (pH 1-10). However, at extreme pH values, hydrolysis of the amide bond can occur, which is a chemical stability issue rather than a solubility phenomenon.^[13]

Influence of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.^{[7][8][9]} This relationship should be experimentally verified by conducting solubility measurements at different temperatures (e.g., 4°C, 25°C, 37°C). The data can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution.

Strategies for Solubility Enhancement

For a compound with anticipated low aqueous solubility, several formulation strategies can be employed to improve its dissolution and bioavailability.^[3]



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Caption: Common Strategies for Solubility Enhancement.

- **Co-solvency:** This involves mixing water with a miscible organic solvent in which the compound is more soluble (e.g., ethanol, propylene glycol).[3] The co-solvent reduces the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.
- **Use of Surfactants:** Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[3]
- **Complexation:** Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. The hydrophobic drug molecule resides within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures solubility in water.[3]
- **Solid Dispersions:** This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can prevent the drug from crystallizing and can enhance its dissolution rate and apparent solubility.[3]

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the determination and understanding of the solubility of **3-bromo-N-(3-fluorophenyl)benzamide**. While pre-existing quantitative data for this specific molecule is not readily available, the protocols and principles outlined here empower researchers to generate high-quality, reliable

solubility data. The emphasis on a robust experimental design, including a validated HPLC method for quantification, ensures the integrity of the results.

By systematically investigating the solubility in a range of solvents and exploring the impact of temperature, a detailed physicochemical profile of the compound can be constructed.

Furthermore, the outlined strategies for solubility enhancement provide a clear path forward for formulation development should the intrinsic aqueous solubility prove to be a limiting factor.

Adherence to the methodologies described in this guide will enable research and development teams to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey of promising compounds like **3-bromo-N-(3-fluorophenyl)benzamide** through the development pipeline.

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